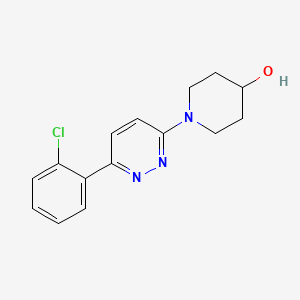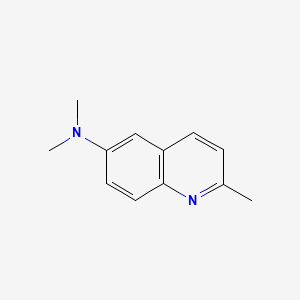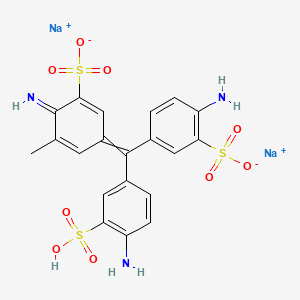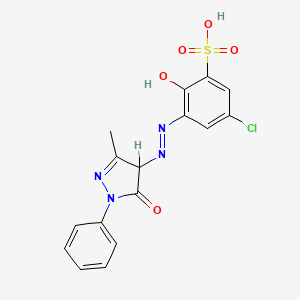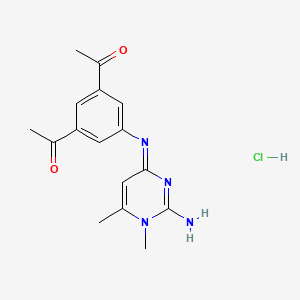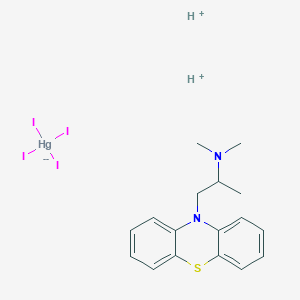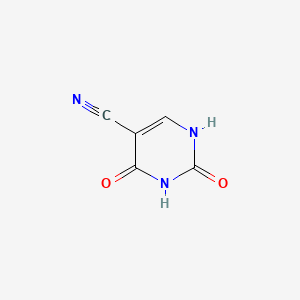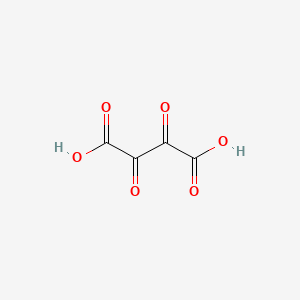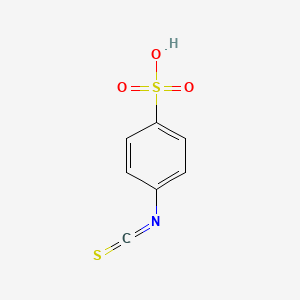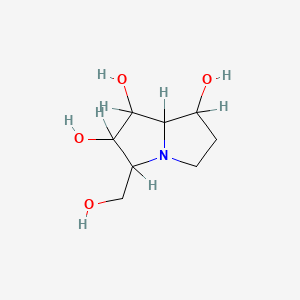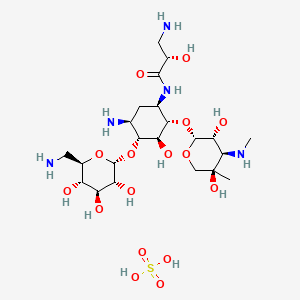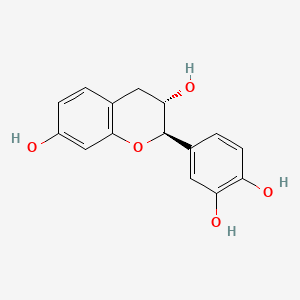
Fisetinidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fisetinidol is a tetrahydroxyflavan that is (2S)-flavan substituted by hydroxy groups at positions 3, 7, 3' and 4'. It has a role as an EC 3.2.1.20 (alpha-glucosidase) inhibitor and a plant metabolite. It is a tetrahydroxyflavan and a catechin. It derives from a hydride of a (2S)-flavan.
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antioxidant Effects
- A study found that (-)-Fisetinidol palmitate, a semi-synthetic flavonoid derived from Bauhinia pulchella, demonstrated anti-resorptive effects in periodontitis in rats, highlighting its antioxidant activity and involvement in the RANK/RANKL/OPG pathway (Pinto et al., 2020).
Antidiabetic Properties
- Fisetinidol isolated from Bauhinia pentandra showed promising hypoglycemic and hepatoprotective effects in adult zebrafish, suggesting its potential as an antidiabetic agent (da Silva et al., 2022).
Antibacterial Activity
- Research on fisetinidol revealed that it does not have intrinsic antibacterial activity but shows synergism with antibiotics like norfloxacin, hinting at its potential use in overcoming bacterial resistance (Silva et al., 2020).
Neuroprotective Effects
- Fisetin, a related compound, was shown to protect against aging-induced oxidative stress, apoptosis, and neurodegeneration in rat brain, indicating its potential for neuroprotection (Singh et al., 2018).
Anticancer Properties
- Several studies have demonstrated fisetin's anticancer activities, including its role in inhibiting cell proliferation and inducing apoptosis in cancer cells (Afroze et al., 2022), as well as its engagement with the spinal serotonergic system in neuropathic pain models (Zhao et al., 2015).
Propiedades
Nombre del producto |
Fisetinidol |
|---|---|
Fórmula molecular |
C15H14O5 |
Peso molecular |
274.27 g/mol |
Nombre IUPAC |
(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,7-diol |
InChI |
InChI=1S/C15H14O5/c16-10-3-1-8-5-13(19)15(20-14(8)7-10)9-2-4-11(17)12(18)6-9/h1-4,6-7,13,15-19H,5H2/t13-,15+/m0/s1 |
Clave InChI |
VFZYLYJWCROVLO-DZGCQCFKSA-N |
SMILES isomérico |
C1[C@@H]([C@H](OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
SMILES canónico |
C1C(C(OC2=C1C=CC(=C2)O)C3=CC(=C(C=C3)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



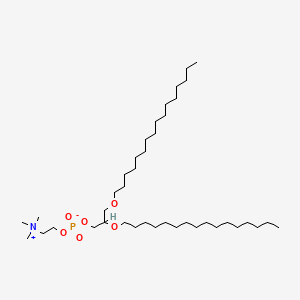
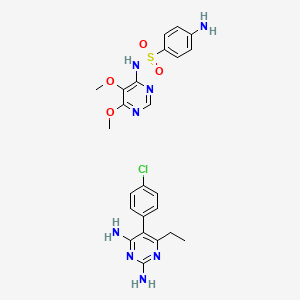
![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)
